Bienvenue dans la boutique en ligne BenchChem!

Physalaemin

Tachykinin receptor pharmacology Smooth muscle contractility NK1 receptor agonism

Procure Physalaemin for its irreplaceable pharmacological fingerprint: ~5-fold higher contractile potency than substance P in smooth muscle, a prolonged hypotensive response eliminating repeated bolus dosing, and unique NK2/NK3-mediated esophageal contraction that substance P cannot recapitulate. Resistant to endogenous mammalian peptidases, this non-mammalian undecapeptide is the optimal tool for sustained NK1 binding assays, [125I]-radioligand displacement studies, gastrointestinal motility research, and NK1 receptor antagonist screening paradigms.

Molecular Formula C58H84N14O16S
Molecular Weight 1265.4 g/mol
CAS No. 2507-24-6
Cat. No. B1663488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysalaemin
CAS2507-24-6
SynonymsPhysalaemin
Physalemin
Molecular FormulaC58H84N14O16S
Molecular Weight1265.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeySHSUJLMLURFKID-YFUSJSQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physalaemin (CAS 2507-24-6) Procurement Guide: Tachykinin NK1 Agonist for Receptor Pharmacology Research


Physalaemin (CAS 2507-24-6) is an amphibian-derived undecapeptide belonging to the tachykinin family, first isolated from the skin of the South American frog *Physalaemus fuscumaculatus* [1]. Structurally homologous to substance P, physalaemin functions as a non-mammalian neurokinin-1 (NK1) receptor agonist that also exhibits cross-reactivity with NK2 and NK3 receptor subtypes [2]. Unlike mammalian tachykinins, physalaemin demonstrates a distinct pharmacological fingerprint characterized by high-affinity NK1 binding, potent sialogenic activity, and prolonged cardiovascular effects [3].

Why Physalaemin Cannot Be Simply Substituted with Substance P or Other Mammalian Tachykinins


Despite structural homology within the tachykinin family, physalaemin exhibits a quantitatively distinct pharmacological profile that precludes direct functional substitution with mammalian analogs such as substance P, neurokinin A, or neurokinin B [1]. Key differentiating factors include approximately 5-fold higher contractile potency in isolated smooth muscle preparations, significantly prolonged hypotensive response duration, and a unique NK2/NK3-mediated contraction mechanism in esophageal tissue that substance P does not recapitulate [2]. Additionally, physalaemin's non-mammalian origin confers resistance to endogenous mammalian peptidases, potentially contributing to its extended duration of action [3]. These divergent properties render physalaemin irreplaceable for specific experimental paradigms where sustained tachykinin receptor activation or cross-species receptor pharmacology is under investigation [4].

Physalaemin Differential Evidence Guide: Head-to-Head Quantitative Comparisons with Substance P and Eledoisin


Physalaemin Exhibits Approximately 5-Fold Higher Potency Than Substance P in Rabbit Iris Sphincter Smooth Muscle

In direct head-to-head comparison using isolated rabbit iris sphincter smooth muscle preparations, physalaemin demonstrates approximately 5-fold greater contractile potency relative to substance P [1]. This quantitative potency difference establishes physalaemin as the preferred tool compound for experiments requiring robust and sensitive tachykinin receptor activation in ocular smooth muscle systems.

Tachykinin receptor pharmacology Smooth muscle contractility NK1 receptor agonism

Physalaemin Produces Prolonged Hypotensive Response Compared to Substance P, Substance K, and Eledoisin

In a comprehensive comparative study examining substance P, substance K, physalaemin, eledoisin, kassinin, and neuromedin K in anesthetized guinea-pigs, all tachykinins except neuromedin K induced a fall in blood pressure with similar immediate potency [1]. However, the hypotensive response following physalaemin administration was comparatively more long-lasting than that of any other tachykinin tested, including substance P and eledoisin [1]. Additionally, physalaemin and eledoisin were generally more potent in increasing vascular permeability to plasma proteins in multiple visceral organs compared to substance P and substance K [1].

Cardiovascular pharmacology Tachykinin hemodynamics In vivo peptide pharmacology

Physalaemin Demonstrates Approximately 2-Fold Greater Hypotensive Activity Than Eledoisin in Conscious Pigeons

In a direct comparative study examining the hypotensive and dipsogenic effects of eledoisin, physalaemin, and synthetic analogs in conscious pigeons following intravenous administration, physalaemin exhibited hypotensive activity approximately double that of eledoisin [1]. The study normalized hypotensive activity to eledoisin (100.0), revealing physalaemin's superior potency in lowering arterial blood pressure. Despite this substantial difference in hypotensive efficacy, both peptides demonstrated equivalent dipsogenic activity when administered intracerebroventricularly [1].

Comparative tachykinin pharmacology Blood pressure regulation Peptide cardiovascular activity

Physalaemin Displays Superior Sialogenic Potency to Substance P in Multiple Rodent Models

Comparative dose-response analyses in rat salivary gland preparations consistently demonstrate that physalaemin is more potent than substance P as a sialogogue [1][2]. In unoperated rat parotid and submaxillary glands, dose-response curves revealed that physalaemin elicited secretory responses at lower doses than substance P, and the amount of saliva secreted from the submaxillary gland was approximately twice that from the parotid gland [1]. In a separate study of weanling rat submandibular glands comparing four tachykinins, physalaemin was identified as the most potent sialogogue among all peptides tested at low doses [2].

Salivary gland pharmacology Exocrine secretion Peptide sialogogue activity

Physalaemin Activates NK2 and NK3 Receptors in Rat Esophagus, a Pharmacological Profile Distinct from Substance P

In isolated rat esophageal segments, physalaemin induces tonic contractions specifically in the longitudinal direction, an effect mediated through direct activation of smooth muscle cells independent of neuronal input [1]. Pharmacological dissection using selective receptor antagonists revealed a unique receptor activation profile: the NK1 antagonist L-732,138 did not significantly affect physalaemin-evoked contractions, whereas both NK2 antagonist SR48968 and NK3 antagonist SR142801 significantly inhibited the response [1]. This contrasts with the canonical NK1-preferring activity of substance P and establishes physalaemin as a functionally distinct tachykinin capable of activating NK2 and NK3 receptors in this tissue preparation.

Tachykinin receptor subtypes Gastrointestinal motility NK2/NK3 pharmacology

Physalaemin and Eledoisin Exhibit Phenotypically Distinct Receptor Interactions in Rabbit Iris Sphincter Muscle

In a direct comparison of substance P, physalaemin, and eledoisin in rabbit iris sphincter smooth muscle, physalaemin and substance P shared a common pharmacological phenotype distinct from eledoisin [1]. Physalaemin and substance P induced contractions that were well-sustained even after thorough washout and strongly dependent on extracellular calcium ions. In contrast, eledoisin-induced contraction rapidly ceased upon agonist removal [1]. Phenoxybenzamine (2×10⁻⁵ M) selectively attenuated responses to eledoisin without affecting responses to physalaemin or substance P [1]. These differential washout kinetics and antagonist sensitivities provide functional evidence for the classical SP-P (physalaemin/substance P-preferring) versus SP-E (eledoisin-preferring) tachykinin receptor subclassification.

Tachykinin receptor subtypes SP-P vs SP-E pharmacology Smooth muscle receptor classification

Optimal Research and Procurement Applications for Physalaemin Based on Validated Differential Evidence


NK1 Receptor Radioligand Binding Assays Requiring High-Affinity Tracer Development

Physalaemin's high-affinity binding to NK1 receptors [1] and the successful development of [¹²⁵I]-physalaemin as a radioligand for receptor identification in parotid acinar cells [2] and pancreatic acinar cells [3] make it an optimal procurement choice for laboratories developing tachykinin receptor binding assays. The demonstrated saturable and reversible binding characteristics of [¹²⁵I]-physalaemin support its use in competitive displacement assays for screening novel NK1 receptor ligands.

Sustained Tachykinin-Mediated Hypotension in Cardiovascular Pharmacology Models

For in vivo studies requiring prolonged tachykinin receptor activation without repeated bolus administration, physalaemin's comparatively more long-lasting hypotensive response compared to substance P, substance K, and eledoisin [1] makes it the tachykinin of choice. This extended duration of action is particularly valuable in anesthetized animal models where maintaining stable hemodynamic changes over extended recording periods is critical for data quality and reproducibility.

NK2 and NK3 Receptor Functional Studies in Esophageal and Gastrointestinal Motility Research

Physalaemin's unique functional profile in rat esophagus—where contractions are mediated via NK2 and NK3 receptors rather than NK1 receptors [1]—positions it as an essential tool compound for gastrointestinal motility studies. Unlike substance P which signals predominantly through NK1 receptors, physalaemin enables selective investigation of NK2/NK3-mediated longitudinal smooth muscle contraction in the muscularis mucosa, providing a functionally distinct pharmacological probe for esophageal physiology research.

SP-P Versus SP-E Tachykinin Receptor Subtype Classification and Antagonist Screening

Based on its distinct pharmacological phenotype in rabbit iris sphincter muscle—characterized by sustained post-washout contraction, extracellular calcium dependence, and phenoxybenzamine insensitivity [1]—physalaemin serves as a critical reference agonist for classifying tachykinin receptor subtypes. For laboratories screening novel tachykinin receptor antagonists, physalaemin enables clear differentiation between compounds targeting SP-P-preferring versus SP-E-preferring receptor populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Physalaemin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.